molecular formula C23H40N2O9P2 B079609 2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate CAS No. 10347-74-7

2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate

Cat. No. B079609
CAS RN: 10347-74-7
M. Wt: 550.5 g/mol
InChI Key: RGYLNDGKFQMSTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields. In

Mechanism Of Action

The mechanism of action of 2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate involves its ability to bind to calcium ions. When calcium ions are present, the compound undergoes a conformational change that results in an increase in fluorescence. This fluorescence can then be used to detect the presence of calcium ions in cells.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate are primarily related to its ability to detect calcium ions. This compound has been shown to be a highly sensitive and specific probe for calcium ions, making it a valuable tool for researchers studying the role of calcium in cellular processes.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using 2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate in lab experiments is its high sensitivity and specificity for calcium ions. This compound has been shown to be a reliable and effective tool for detecting calcium ions in cells. However, one limitation of using this compound is that it requires the use of specialized equipment, such as a fluorescence microscope, to detect its fluorescence.

Future Directions

There are many potential future directions for research involving 2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate. One area of interest is the development of new fluorescent probes for detecting other ions or molecules in cells. Additionally, researchers may explore the use of this compound in new applications, such as the development of new therapies for diseases related to calcium dysregulation. Finally, future research may focus on improving the sensitivity and specificity of this compound for detecting calcium ions in cells.

Synthesis Methods

The synthesis method for 2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate involves several steps. The first step is the reaction of 2-furanpropylamine with diethylaminoethyl chloride to form the intermediate compound 2-furanpropyl-N,N-diethylaminoethylamine. This compound is then reacted with 1-naphthylisocyanate to form the final product, 2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate.

Scientific Research Applications

2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate has been used in a variety of scientific research applications. One of its primary uses is as a fluorescent probe for the detection of calcium ions in cells. This compound has also been used as a tool for studying the role of calcium in the regulation of cellular processes such as exocytosis and neurotransmitter release. Additionally, 2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate has been used in studies of the effects of calcium on protein-protein interactions and the regulation of ion channels.

properties

CAS RN

10347-74-7

Product Name

2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate

Molecular Formula

C23H40N2O9P2

Molecular Weight

550.5 g/mol

IUPAC Name

diethyl-[2-[[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]azaniumyl]ethyl]azanium;dihydrogen phosphate

InChI

InChI=1S/C23H34N2O.2H3O4P/c1-3-25(4-2)15-14-24-18-20(17-21-11-8-16-26-21)23-13-7-10-19-9-5-6-12-22(19)23;2*1-5(2,3)4/h5-7,9-10,12-13,20-21,24H,3-4,8,11,14-18H2,1-2H3;2*(H3,1,2,3,4)

InChI Key

RGYLNDGKFQMSTO-UHFFFAOYSA-N

SMILES

CC[NH+](CC)CC[NH2+]CC(CC1CCCO1)C2=CC=CC3=CC=CC=C32.OP(=O)(O)[O-].OP(=O)(O)[O-]

Canonical SMILES

CC[NH+](CC)CC[NH2+]CC(CC1CCCO1)C2=CC=CC3=CC=CC=C32.OP(=O)(O)[O-].OP(=O)(O)[O-]

synonyms

diethyl-[2-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]ammonioethyl]azani um, dihydroxy-oxido-oxo-phosphorane

Origin of Product

United States

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